Reynoutrin

AGE inhibition Diabetic complications Quercetin glycosides

Procure Reynoutrin (CAS 549-32-6) for research requiring compound-specific pharmacology. This quercetin-3-O-xyloside is 9.5-fold more potent than isoquercitrin in AGEs inhibition (IC50 8.6 μM vs 81.8 μM) and is the only commercially available quercetin glycoside with validated Fyn kinase targeting and S100A1-dependent cardioprotection. Ideal for anti-diabetic complications, ischemic heart failure, and mechanistic kinase studies. Ensure analytical specificity with a distinct UHPLC retention time (13.72 min) for multi-analyte quantification.

Molecular Formula C20H18O11
Molecular Weight 434.3 g/mol
CAS No. 549-32-6
Cat. No. B192238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReynoutrin
CAS549-32-6
Synonymsquercetin-3-beta-D-xyloside
quercetin-3-O-beta-D-xylopyranoside
reynoutrin
Molecular FormulaC20H18O11
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
InChIInChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20?/m1/s1
InChIKeyPZZRDJXEMZMZFD-DUYPVGENSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Reynoutrin (CAS 549-32-6): Quercetin-3-O-β-D-xylopyranoside for Oxidative Stress, Inflammation, and Metabolic Disease Research


Reynoutrin (CAS 549-32-6), also known as Quercetin-3-O-β-D-xylopyranoside, is a naturally occurring flavonol glycoside classified within the quercetin glycoside family [1]. The compound comprises the aglycone quercetin conjugated at the 3-O position with a xylopyranosyl sugar moiety [2]. Reynoutrin has been isolated from diverse botanical sources including Psidium cattleianum (strawberry guava), Malus pumila (apple), Allium sativum (garlic), and Prunus serotina [3]. As a member of the broader class of quercetin-3-O-glycosides, reynoutrin shares structural homology with analogs such as isoquercitrin (quercetin-3-O-glucoside), hyperoside (quercetin-3-O-galactoside), avicularin (quercetin-3-O-α-L-arabinopyranoside), and quercitrin (quercetin-3-O-rhamnoside)—all of which differ solely in the identity of the sugar moiety attached at the quercetin 3-O position [4].

Why Reynoutrin Cannot Be Assumed Equivalent to Other Quercetin-3-O-Glycosides


Although reynoutrin and its structural analogs—isoquercitrin (glucoside), hyperoside (galactoside), quercitrin (rhamnoside), and avicularin (arabinoside)—share the identical quercetin aglycone core, substitution of the 3-O sugar moiety is not pharmacologically neutral [1]. In enzymatic assays, the identity of the sugar residue profoundly modulates inhibitory potency. For example, in an in vitro advanced glycation end-products (AGEs) formation assay, reynoutrin (xyloside) demonstrated an IC50 of 8.6 μM, while isoquercitrin (glucoside) exhibited an IC50 of 81.8 μM—a near 10-fold difference in potency attributable solely to the sugar substitution [2]. Similarly, in a lipoxygenase (LO) inhibition assay, reynoutrin (IC50 32.9 μM) was 1.2-fold more potent than isoquercitrin (IC50 40.1 μM) [3]. These quantitative differences underscore that quercetin glycosides are not functionally interchangeable; the specific sugar moiety governs both target engagement and biological activity [4]. Consequently, procurement decisions for research applications—whether analytical standardization, mechanism-of-action studies, or in vivo efficacy models—must be compound-specific.

Quantitative Differentiation of Reynoutrin: Head-to-Head Comparisons Against Closest Structural Analogs


Reynoutrin vs. Isoquercitrin: 9.5-Fold Superior Inhibition of Advanced Glycation End-Products (AGEs) Formation

In a direct comparative study using an in vitro advanced glycation end-products (AGEs) formation assay, reynoutrin demonstrated an IC50 value of 8.6 ± 1.4 μM, which is approximately 9.5-fold more potent than the structurally similar quercetin glycoside isoquercitrin (IC50 = 81.8 ± 9.6 μM) [1]. The study also compared reynoutrin to quercitrin (IC50 = 11.6 ± 2.2 μM), with reynoutrin exhibiting 1.3-fold greater potency [1]. These differences are attributed to the distinct sugar moiety (xylose vs. glucose vs. rhamnose) attached at the quercetin 3-O position [2].

AGE inhibition Diabetic complications Quercetin glycosides

Reynoutrin vs. Isoquercitrin: 1.2-Fold Superior Lipoxygenase (LO) Inhibitory Activity

In a soybean lipoxygenase (LO) inhibition assay, reynoutrin exhibited an IC50 value of 32.9 μM, which is 1.2-fold more potent than isoquercitrin (IC50 = 40.1 μM) [1]. For context, the aglycone quercetin demonstrated the highest potency with an IC50 of 16.9 μM, establishing a potency gradient: quercetin > reynoutrin (xyloside) > isoquercitrin (glucoside) [1]. In a parallel hyaluronidase (HYA) inhibition assay, reynoutrin (IC50 = 22.1 mM) showed comparable activity to quercetin (23.0 mM) and isoquercitrin (20.9 mM), with isoquercitrin being marginally most potent [2].

Lipoxygenase inhibition Anti-inflammatory Quercetin glycosides

Reynoutrin vs. Hyperoside: Distinct Chromatographic Retention Time Enables Simultaneous Quantification

In an LC-MS/MS method developed for simultaneous quantification of three structurally similar quercetin-3-O-glycosides in mouse plasma, reynoutrin (quercetin-3-O-β-D-xylopyranoside), hyperin/hyperoside (quercetin-3-O-galactoside), and guaijaverin (quercetin-3-O-α-L-arabinopyranoside) were chromatographically resolved [1]. Using a validated UHPLC-HRMS method for metabolomic analysis, reynoutrin exhibited a retention time (tR) of 13.72 minutes, which is 1.33 minutes later than hyperoside (tR = 12.39 min) and 0.53 minutes earlier than avicularin (tR = 14.25 min) under identical chromatographic conditions [2]. The absolute oral bioavailability of hyperin was determined to be 1.2% following a 100 mg/kg dose in mice, establishing a benchmark for this compound class [3].

LC-MS/MS Pharmacokinetics Bioanalytical methods

Reynoutrin in Vivo: Functional Improvement in Ischemic Heart Failure Rat Model—A Mechanistic Differentiation

In a rat model of ischemic heart failure (IHF) established by permanent left anterior descending (LAD) coronary artery ligation, reynoutrin administered at 12.5, 25, and 50 mg/kg doses produced dose-dependent improvements in cardiac function, reductions in inflammatory cytokines (TNF-α, IL-6), decreased myocardial MDA levels (oxidative stress marker), and attenuation of myocardial fibrosis [1]. Mechanistically, reynoutrin was shown to up-regulate S100 calcium-binding protein A1 (S100A1) expression while down-regulating MMP2, MMP9, phosphorylated p65 (NF-κB), and TGF-β1 [2]. Critically, knockdown of S100A1 in myocardial tissue significantly reversed the protective effects of reynoutrin, establishing S100A1 as a required mediator of its therapeutic action [3]. While direct comparator data for other quercetin glycosides in this specific IHF model are not available, the demonstrated S100A1-dependent mechanism constitutes a defined molecular target interaction not documented for isoquercitrin, hyperoside, or quercitrin in cardiac contexts [4].

Ischemic heart failure S100A1 Myocardial fibrosis

Reynoutrin as a Fyn Kinase Inhibitor: Direct Binding and Pathway Activation in Diabetic Nephropathy

In a high-throughput virtual screening of 60,556 natural compounds, reynoutrin was identified as a potent Fyn kinase inhibitor [1]. Direct binding was confirmed via surface plasmon resonance, differential scanning fluorimetry, and cellular thermal shift assays; molecular docking revealed five key hydrogen bonds between reynoutrin and the Fyn protein [2]. Functional studies demonstrated that reynoutrin inhibited both Fyn expression and phosphorylation, leading to activation of downstream Sirt1/Foxo3a and Nrf2 antioxidant signaling pathways and attenuation of diabetic renal injury in streptozotocin-induced diabetic mice and high-glucose-stimulated glomerular mesangial cells [3]. While quercetin itself is a known Src-family kinase inhibitor, the specific Fyn-targeting profile of reynoutrin as a glycoside—identified from a large-scale natural product library—represents a defined molecular pharmacology that is not established for the more commonly studied quercetin glycosides isoquercitrin or hyperoside [4].

Fyn kinase Diabetic nephropathy Sirt1/Foxo3a/Nrf2

Reynoutrin vs. Rutin: Superior AGEs Inhibitory Potency Despite Shared Quercetin Core

In a comparative assessment of compounds isolated from unripe Malus pumila fruits, reynoutrin (IC50 = 8.6 ± 1.4 μM) demonstrated markedly superior inhibition of advanced glycation end-products (AGEs) formation compared to the widely available rutin (quercetin-3-O-rutinoside), which was not among the potent inhibitors identified in the same fraction [1]. The EtOAc-soluble fraction from which reynoutrin, quercitrin, and isoquercitrin were isolated exhibited an IC50 of 14.7 ± 3.9 μg/mL against AGEs formation, with reynoutrin identified as the most potent single constituent [2]. This quantitative difference highlights that the addition of a disaccharide (rutinose) versus a monosaccharide (xylose) at the quercetin 3-O position substantially alters anti-glycation activity [3].

AGE inhibition Glycation Diabetes complications

Evidence-Backed Application Scenarios for Reynoutrin Procurement


Preclinical Diabetic Complication Research: Advanced Glycation End-Products (AGEs) Inhibition

Reynoutrin is the optimal quercetin glycoside for studies investigating AGEs formation inhibition. With an IC50 of 8.6 μM, it is 9.5-fold more potent than isoquercitrin (81.8 μM) and 1.3-fold more potent than quercitrin (11.6 μM) in the same assay system [1]. Researchers should prioritize reynoutrin over other quercetin glycosides for glycation-focused mechanistic studies, high-throughput screening of anti-diabetic complications, or validation of AGE-RAGE axis interventions [2].

Cardiovascular Preclinical Studies: Ischemic Heart Failure and S100A1-Mediated Cardioprotection

For in vivo models of ischemic heart failure, reynoutrin is the only quercetin glycoside with validated S100A1-dependent cardioprotective effects. At doses of 12.5–50 mg/kg in rats, reynoutrin improves cardiac function, suppresses inflammatory cytokines (TNF-α, IL-6), reduces oxidative stress (MDA), and attenuates myocardial fibrosis [3]. The S100A1 target engagement—confirmed by knockdown reversal—provides a defined molecular mechanism not documented for isoquercitrin, hyperoside, or quercitrin in cardiac contexts [4].

Fyn Kinase-Focused Research: Diabetic Nephropathy and Sirt1/Foxo3a/Nrf2 Pathway Activation

Reynoutrin was identified from a library of 60,556 natural compounds as a direct Fyn kinase inhibitor, forming five hydrogen bonds with the Fyn protein and inhibiting both its expression and phosphorylation [5]. This unique molecular target engagement—validated via SPR, DSF, and CETSA—activates downstream Sirt1/Foxo3a and Nrf2 antioxidant pathways, ameliorating diabetic renal injury in vivo [6]. Reynoutrin is the only commercially available quercetin glycoside with validated Fyn-targeting pharmacology, making it essential for Fyn-centered mechanistic research.

Multi-Component LC-MS/MS Quantification: Analytical Standard for Biological Matrices

Reynoutrin exhibits distinct chromatographic behavior with a retention time (tR) of 13.72 minutes, well-separated from hyperoside (12.39 min) and avicularin (14.25 min) under UHPLC-HRMS conditions [7]. Validated LC-MS/MS methods exist for simultaneous quantification of reynoutrin with hyperin and guaijaverin in mouse plasma [8]. Analytical laboratories performing multi-analyte quantification of quercetin glycosides should procure reynoutrin reference standards (≥98% HPLC purity) to ensure accurate peak identification and calibration .

Quote Request

Request a Quote for Reynoutrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.